An In-depth Technical Guide to the Heterobifunctional Linker: Mal-PEG4-Glu(OH)-NH-m-PEG24
An In-depth Technical Guide to the Heterobifunctional Linker: Mal-PEG4-Glu(OH)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This linker is a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functionality
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a complex synthetic molecule designed with specific functional domains to facilitate the conjugation of different molecular entities. An understanding of its constituent parts is key to appreciating its utility in bioconjugation.
The molecule's name delineates its structure:
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Mal: Represents a maleimide (B117702) group, which is a thiol-reactive functional group. This end of the linker is designed to react specifically with sulfhydryl groups (-SH) on molecules like cysteine residues in proteins and antibodies, forming a stable thioether bond. This reaction typically proceeds efficiently at a pH range of 6.5-7.5.
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PEG4: A short polyethylene (B3416737) glycol (PEG) spacer consisting of four repeating ethylene (B1197577) glycol units. This PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous environments.
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Glu(OH): A glutamic acid residue. The side chain of the glutamic acid provides a free carboxylic acid (-COOH) group, which can be activated to react with primary amines (-NH2) on a payload molecule, such as a drug or a fluorescent dye.
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NH: An amide bond that connects the glutamic acid residue to the longer PEG chain.
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m-PEG24: A longer methoxy-terminated polyethylene glycol chain composed of 24 repeating units. This extended PEG chain further increases the hydrophilicity and biocompatibility of the final conjugate. It also provides a significant spacer arm, which can be crucial for ensuring that the conjugated molecules can interact with their respective targets without steric hindrance.
The overall architecture of Mal-PEG4-Glu(OH)-NH-m-PEG24, therefore, allows for the precise and stable linkage of a biomolecule (via the maleimide group) to a payload molecule (via the glutamic acid's carboxyl group).
Physicochemical Properties
A summary of the key quantitative data for Mal-PEG4-Glu(OH)-NH-m-PEG24 is presented in the table below. These values are representative of commercially available reagents.
| Property | Value | Reference(s) |
| Molecular Formula | C72H134N4O35 | [1][2] |
| Molecular Weight | 1615.9 g/mol | [1][2][3] |
| CAS Number | 2204309-09-9 | [2] |
| Purity | Typically ≥90% to ≥98% | [1][2][3] |
| Storage Conditions | -20°C, protected from moisture | [1][2] |
Applications in Drug Development
The unique heterobifunctional nature of Mal-PEG4-Glu(OH)-NH-m-PEG24 makes it a versatile tool in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The maleimide group of the linker reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The glutamic acid's carboxyl group is used to conjugate the drug molecule. The long, hydrophilic m-PEG24 chain helps to improve the pharmacokinetic profile of the ADC, potentially leading to a longer half-life in circulation and reduced immunogenicity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Mal-PEG4-Glu(OH)-NH-m-PEG24 can serve as the linker connecting the target protein-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chains are critical for allowing the two ends of the PROTAC to simultaneously bind their respective protein partners.
Experimental Protocols
While specific protocols will vary depending on the antibody, drug, or ligands being conjugated, a general workflow for the conjugation of a maleimide-containing linker to an antibody is provided below.
General Protocol for Antibody-Linker Conjugation
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Antibody Reduction:
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Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
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Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds and generate free thiol groups.
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Incubate the reaction mixture under controlled temperature and time to achieve the desired degree of reduction.
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Remove the excess reducing agent using a desalting column or dialysis.
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Linker Conjugation:
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Dissolve the Mal-PEG4-Glu(OH)-NH-m-PEG24 linker in a compatible organic solvent (e.g., dimethyl sulfoxide, DMSO) at a known concentration.
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Add the linker solution to the reduced antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
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Incubate the reaction mixture at room temperature or 4°C for a specified period (typically 1-4 hours) with gentle mixing. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiols.
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Purification of the Conjugate:
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Purify the antibody-linker conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
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Characterize the purified conjugate to determine the concentration, DAR, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.
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Visualizing the Structure and Application
The following diagrams illustrate the structure of Mal-PEG4-Glu(OH)-NH-m-PEG24 and its application in the formation of an Antibody-Drug Conjugate.
Caption: Molecular components of Mal-PEG4-Glu(OH)-NH-m-PEG24.
Caption: Experimental workflow for Antibody-Drug Conjugate synthesis.
Caption: Logical relationship of components in a PROTAC.
